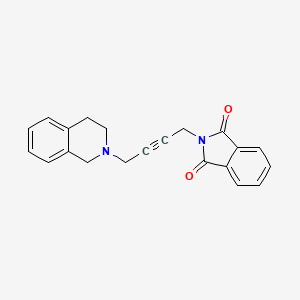
2-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)isoindoline-1,3-dione is a synthetic organic compound with potential applications in various fields, including medicinal chemistry, biology, and industrial chemistry. The unique structure features an isoindoline-1,3-dione core connected to a dihydroisoquinoline moiety through a butynyl linker.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)isoindoline-1,3-dione can be achieved through a multi-step process:
Preparation of Isoindoline-1,3-dione Derivatives:
Starting from commercially available phthalic anhydride, perform a condensation reaction with ammonia or a primary amine to form isoindoline-1,3-dione.
Synthesis of the Butynyl Intermediate:
React propargyl bromide with a suitable base to form the propargyl intermediate, which is then connected to the isoindoline-1,3-dione through nucleophilic substitution.
Formation of Dihydroisoquinoline:
Starting from isoquinoline, the dihydroisoquinoline moiety is synthesized through hydrogenation and subsequent functional group transformations.
Final Coupling:
Combine the dihydroisoquinoline intermediate with the butynyl-isoindoline-1,3-dione derivative using a palladium-catalyzed coupling reaction.
Industrial Production Methods
In an industrial setting, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters, higher yields, and scalability. Catalytic processes are employed to reduce costs and improve efficiency.
化学反応の分析
Types of Reactions
2-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)isoindoline-1,3-dione can undergo a variety of chemical reactions:
Oxidation:
The compound can be oxidized using reagents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.
Reduction:
Reduction can be performed using hydrogen gas in the presence of a palladium catalyst, converting alkyne linkages to alkanes.
Substitution:
The compound can participate in nucleophilic substitution reactions, where functional groups attached to the isoindoline-1,3-dione or dihydroisoquinoline moieties are replaced.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Hydrogen gas with palladium catalyst.
Bases and Acids: Sodium hydroxide, sulfuric acid for different substitution reactions.
Major Products
Oxidation products often include carboxylic acids or ketones.
Reduction usually yields saturated alkanes.
Substitution can lead to a variety of functionalized derivatives, depending on the substituents introduced.
科学的研究の応用
2-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)isoindoline-1,3-dione has significant applications across several scientific fields:
Chemistry: Used as a building block in organic synthesis for the creation of more complex molecules.
Biology: Potentially used as a molecular probe for studying biological pathways.
Medicine: Investigated for its pharmacological properties, including potential anticancer or neuroprotective effects.
Industry: Used in the synthesis of dyes, pigments, and polymers with specific mechanical or optical properties.
作用機序
The compound's mechanism of action in biological systems involves its interaction with specific molecular targets. The dihydroisoquinoline moiety is known to interact with enzymes and receptors in the central nervous system, potentially modulating their activity. The isoindoline-1,3-dione core may act as a pharmacophore, contributing to the compound’s overall biological activity.
類似化合物との比較
Compared to other isoindoline-1,3-dione or dihydroisoquinoline derivatives, 2-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)isoindoline-1,3-dione stands out due to its unique butynyl linker, which can influence its reactivity and binding properties.
List of Similar Compounds
Phthalimide Derivatives: Compounds with similar isoindoline-1,3-dione core.
Dihydroisoquinoline Derivatives: Compounds featuring the dihydroisoquinoline moiety but with different linkers or functional groups.
Butynyl-linked Compounds: Molecules with alkyne linkers connecting different functional groups or pharmacophores.
There you have it—a deep dive into the fascinating world of this compound. Is there anything else you'd like to explore?
特性
IUPAC Name |
2-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-20-18-9-3-4-10-19(18)21(25)23(20)13-6-5-12-22-14-11-16-7-1-2-8-17(16)15-22/h1-4,7-10H,11-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTSGHBFIWSRCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3As,6aR)-5,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-b]pyrrol-2-one](/img/structure/B2359031.png)
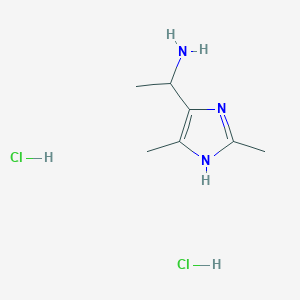
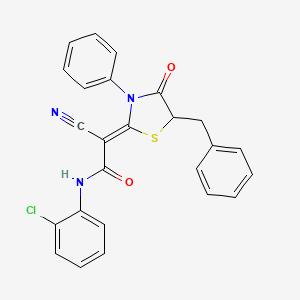
![N-(2-methoxyphenyl)-4-methyl-2-oxo-12-(2-oxochromen-3-yl)-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide](/img/structure/B2359034.png)


![4-[(3-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2359044.png)
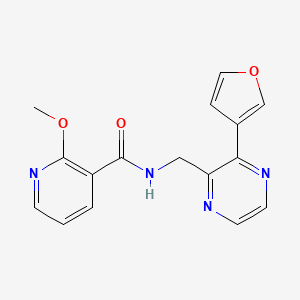
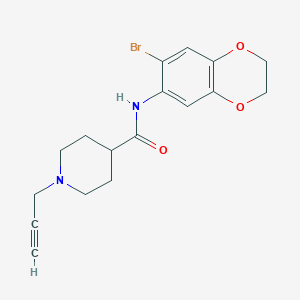
![N-(p-tolyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2359048.png)
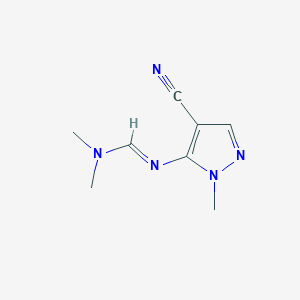
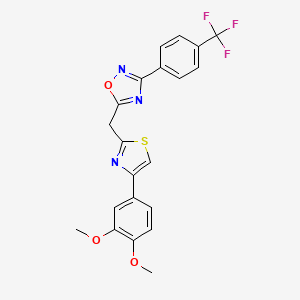

![4-[4-(Tert-butoxy)benzoyl]morpholine-3-carbonitrile](/img/structure/B2359053.png)
